molecular formula C13H18N2O B2696692 1-(4-amino-3,4-dihydroquinolin-1(2H)-yl)butan-1-one CAS No. 1338967-48-8

1-(4-amino-3,4-dihydroquinolin-1(2H)-yl)butan-1-one

Cat. No. B2696692
CAS RN: 1338967-48-8
M. Wt: 218.3
InChI Key: RQAVLOXGTDFOML-UHFFFAOYSA-N
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Description

1-(4-amino-3,4-dihydroquinolin-1(2H)-yl)butan-1-one, also known as ADB-BUTINACA, is a synthetic cannabinoid that has gained attention in recent years due to its potential use in scientific research. This compound belongs to the group of new psychoactive substances (NPS) that are designed to mimic the effects of natural cannabinoids, such as THC (tetrahydrocannabinol).

Scientific Research Applications

Tetrahydroisoquinolines in Therapeutics

Tetrahydroisoquinoline (THIQ) derivatives, including 1-(4-amino-3,4-dihydroquinolin-1(2H)-yl)butan-1-one, have been studied extensively for various therapeutic activities. Initially recognized for their neurotoxicity, THIQ compounds have evolved in drug discovery, notably for cancer and central nervous system (CNS) diseases. The US FDA approval of trabectedin, a THIQ derivative, for soft tissue sarcomas marks a significant milestone in anticancer drug discovery. These compounds show promise for infectious diseases such as malaria, tuberculosis, and HIV, highlighting their potential as novel drugs with unique mechanisms of action (Singh & Shah, 2017).

Pharmacological Importance of Isoquinoline Derivatives

Isoquinoline derivatives, including 1-(4-amino-3,4-dihydroquinolin-1(2H)-yl)butan-1-one, have emerged as significant contributors to modern therapeutics. They exhibit a wide range of biological potentials such as anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumour, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, and anti-malarial activities. This broad spectrum of pharmacological importance underlines the versatility of isoquinoline compounds in developing low-molecular-weight inhibitors for pharmacotherapeutic applications (Danao et al., 2021).

Antimicrobial Potential of Chitosan

Though not directly related to 1-(4-amino-3,4-dihydroquinolin-1(2H)-yl)butan-1-one, it's noteworthy that compounds like chitosan exhibit antimicrobial potential. This highlights the broader scope of research into compounds with similar structures or functionalities for antimicrobial uses. Chitosan’s unique chemical structure and high charge density contribute to its extensive applications, including antimicrobial systems, emphasizing the importance of understanding the mechanisms of antimicrobial activity for better utilization and optimization of similar compounds (Raafat & Sahl, 2009).

Insights into 8-Hydroxyquinolines

8-Hydroxyquinoline and its derivatives, which share structural similarities with 1-(4-amino-3,4-dihydroquinolin-1(2H)-yl)butan-1-one, have been identified for their significant biological activities. Their ability to detect various metal ions and anions and their medicinal chemistry applications in treating diseases such as cancer and neurodegenerative disorders underline the importance of such compounds. The metal chelation properties further enhance their potential as drug candidates, demonstrating the diversity and translational potential of compounds within this chemical class for therapeutic targets (Gupta et al., 2021).

properties

IUPAC Name

1-(4-amino-3,4-dihydro-2H-quinolin-1-yl)butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-2-5-13(16)15-9-8-11(14)10-6-3-4-7-12(10)15/h3-4,6-7,11H,2,5,8-9,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQAVLOXGTDFOML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCC(C2=CC=CC=C21)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-amino-3,4-dihydroquinolin-1(2H)-yl)butan-1-one

CAS RN

1338967-48-8
Record name 1-(4-amino-3,4-dihydroquinolin-1(2H)-yl)butan-1-one
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